molecular formula C16H23FN2O2 B2391537 3-(4-fluorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide CAS No. 1795298-02-0

3-(4-fluorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide

Cat. No.: B2391537
CAS No.: 1795298-02-0
M. Wt: 294.37
InChI Key: NEZIULPZUWCYNA-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide typically involves the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-fluorophenyl group: This step often involves a substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the N-(2-methoxyethyl) group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidized forms.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of specific atoms or groups with others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Influence on biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide
  • 3-(4-bromophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide
  • 3-(4-methylphenyl)-N-(2-methoxyethyl)azepane-1-carboxamide

Uniqueness

3-(4-fluorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in certain applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-21-11-9-18-16(20)19-10-3-2-4-14(12-19)13-5-7-15(17)8-6-13/h5-8,14H,2-4,9-12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZIULPZUWCYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCCCC(C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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